molecular formula C8H8BrClO B024309 2-Bromo-1-(chloromethyl)-4-methoxybenzene CAS No. 66916-97-0

2-Bromo-1-(chloromethyl)-4-methoxybenzene

Cat. No.: B024309
CAS No.: 66916-97-0
M. Wt: 235.5 g/mol
InChI Key: ZNHQWIUVDRRBOV-UHFFFAOYSA-N
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Description

2-Bromo-1-(chloromethyl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, a chloromethyl group, and a methoxy group attached to a benzene ring

Scientific Research Applications

2-Bromo-1-(chloromethyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(chloromethyl)-4-methoxybenzene would depend on its application. For instance, if used as a reagent in a chemical reaction, its mechanism of action would involve the participation of its bromine and chlorine atoms or its methoxy group in the reaction .

Safety and Hazards

As with any chemical compound, handling 2-Bromo-1-(chloromethyl)-4-methoxybenzene would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Future Directions

The potential applications and future directions for 2-Bromo-1-(chloromethyl)-4-methoxybenzene would depend on its reactivity and the properties conferred by its bromine and chlorine atoms and its methoxy group. It could potentially be used as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(chloromethyl)-4-methoxybenzene typically involves the bromination of 1-(chloromethyl)-4-methoxybenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(chloromethyl)-4-methoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler aromatic compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with new functional groups replacing the halogens.

    Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.

    Reduction: Dehalogenated aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(chloromethyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group, leading to different reactivity and applications.

    2-Bromo-1-(chloromethyl)-4-ethylbenzene: Contains an ethyl group instead of a methoxy group, affecting its physical and chemical properties.

    2-Bromo-1-(chloromethyl)-4-hydroxybenzene:

Uniqueness

2-Bromo-1-(chloromethyl)-4-methoxybenzene is unique due to the combination of its functional groups, which provide a balance of electron-donating and electron-withdrawing effects. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-1-(chloromethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHQWIUVDRRBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595233
Record name 2-Bromo-1-(chloromethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66916-97-0
Record name 2-Bromo-1-(chloromethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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